molecular formula C23H17IN2O4S B3589178 N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide

N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide

Cat. No.: B3589178
M. Wt: 544.4 g/mol
InChI Key: SQGRVHVJBCGZCG-UHFFFAOYSA-N
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Description

N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazine core, which is known for its diverse biological activities, and an iodobenzamide moiety, which can be useful in medicinal chemistry.

Preparation Methods

The synthesis of N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the benzothiazine core, followed by the introduction of the benzoyl and methyl groups. The final step involves the iodination of the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.

    Substitution: The iodobenzamide moiety can participate in substitution reactions, where the iodine atom is replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying various biological processes.

    Medicine: The compound’s structure suggests it could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazine core may interact with enzymes or receptors, modulating their activity. The iodobenzamide moiety could enhance the compound’s binding affinity or selectivity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide can be compared with other similar compounds, such as:

    Benzothiazine derivatives: These compounds share the benzothiazine core and may exhibit similar biological activities.

    Iodobenzamides: Compounds with the iodobenzamide moiety can be compared in terms of their chemical reactivity and biological properties. The uniqueness of this compound lies in its combined structural features, which may confer distinct properties and applications.

Properties

IUPAC Name

N-(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17IN2O4S/c1-26-21(22(27)15-9-3-2-4-10-15)20(17-12-6-8-14-19(17)31(26,29)30)25-23(28)16-11-5-7-13-18(16)24/h2-14H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRVHVJBCGZCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)NC(=O)C3=CC=CC=C3I)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17IN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide
Reactant of Route 2
N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide
Reactant of Route 3
N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide
Reactant of Route 4
N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide
Reactant of Route 5
N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide
Reactant of Route 6
N-(3-benzoyl-2-methyl-1,1-dioxo-1lambda6,2-benzothiazin-4-yl)-2-iodobenzamide

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